2-acetylphenyl (4-bromophenoxy)acetate

Description

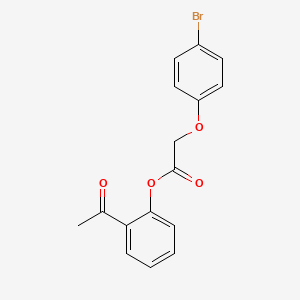

2-Acetylphenyl (4-bromophenoxy)acetate is a synthetic ester derivative featuring a 4-bromophenoxyacetic acid backbone linked to a 2-acetylphenyl group. The compound’s structure combines electron-withdrawing bromine and acetyl groups, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name |

(2-acetylphenyl) 2-(4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-11(18)14-4-2-3-5-15(14)21-16(19)10-20-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVMSHPOVDAXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-acetylphenyl (4-bromophenoxy)acetate involves the reaction between 4-bromophenol and ethyl 2-acetylphenylacetate in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through an esterification mechanism, where the carboxylic acid group of ethyl 2-acetylphenylacetate reacts with the hydroxyl group of 4-bromophenol to form the ester bond. Industrial production methods typically involve similar synthetic routes but may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

2-Acetylphenyl (4-bromophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetylphenyl (4-bromophenoxy)acetate has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of esterification and substitution reactions.

Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammation pathways and related biological processes.

Medicine: As an NSAID, it is used in research on pain management and inflammatory diseases.

Mechanism of Action

2-Acetylphenyl (4-bromophenoxy)acetate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds involved in inflammation and pain. By inhibiting their production, the compound reduces inflammation and pain associated with various conditions. It also reduces the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, and the expression of adhesion molecules like intercellular adhesion molecule-1 and vascular cell adhesion molecule-1.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points: 2-Acetylphenyl 3-benzoylbenzoate () melts at 118–120°C, suggesting that the acetylphenoxy group enhances crystallinity. Ethyl 2-(4-bromophenoxy)acetate () is a liquid at room temperature, reflecting the influence of the ethyl ester on phase behavior.

- Solubility and logP: The 4-bromophenoxy group increases hydrophobicity, as seen in ethyl 2-(4-bromophenyl)acetate (logP ~2.5–3.0, estimated). Hydrazide derivatives (e.g., 2-(4-bromophenoxy)acetohydrazide) exhibit improved water solubility due to the polar NH-NH2 group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.